2-Cyano-3-methylbenzene-1-sulfonyl chloride

Description

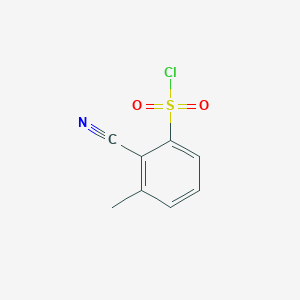

2-Cyano-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a cyano group (-CN) at position 2, a methyl group (-CH₃) at position 3, and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound serves as a critical intermediate in organic synthesis, particularly for generating sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing cyano and sulfonyl chloride groups influence its reactivity, while the methyl group introduces steric effects that modulate reaction pathways and physical properties.

Properties

IUPAC Name |

2-cyano-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPRNGSYCSCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850154-02-8 | |

| Record name | 2-cyano-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonylation of 2-cyano-3-methylbenzene using chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. The process may include the use of advanced reactors and continuous flow systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Ester Derivatives: Formed by the reaction with alcohols

Sulfonothioate Derivatives: Formed by the reaction with thiols

Amines: Formed by the reduction of the cyano group

Carboxylic Acids: Formed by the oxidation of the methyl group

Scientific Research Applications

Synthetic Chemistry Applications

Reagent in Organic Synthesis

2-Cyano-3-methylbenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamides through nucleophilic substitution reactions. The compound can react with amines to produce sulfonamide derivatives, which are important in pharmaceuticals.

Table 1: Synthesis of Sulfonamides from this compound

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aniline | 2-Cyano-N-phenylsulfonamide | 75 | MeOH, TEA, 25°C |

| 4-Methyl aniline | 2-Cyano-N-(4-methylphenyl)sulfonamide | 80 | MeOH, TEA, 25°C |

The yields demonstrate the efficiency of using this sulfonyl chloride in the synthesis of sulfonamides under mild conditions .

Medicinal Chemistry Applications

Antimicrobial and Anticancer Agents

Research has indicated that derivatives of 2-cyanobenzenesulfonyl chloride exhibit significant biological activity. For instance, compounds synthesized from this sulfonyl chloride have shown efficacy against various cancer cell lines and microbial strains.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives inhibited cell proliferation in colon cancer cell lines with IC50 values ranging from 10 to 30 µM .

Table 2: Biological Activity of Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-Methylphenyl) sulfonamide | HT-29 (Colon) | 15 |

| N-(4-Chlorophenyl) sulfonamide | HCT116 (Colon) | 25 |

These findings highlight the potential of this compound in developing new therapeutic agents targeting cancer.

Materials Science Applications

Dyes and Pigments

this compound is used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property makes it valuable in creating colorants for various applications.

Table 3: Applications in Dyes Production

| Dye Type | Colorant Source | Application Area |

|---|---|---|

| Azo Dyes | Derived from sulfonamide intermediates | Textiles, Plastics |

| Metal Complex Dyes | Coordination complexes with metals | Coatings, Inks |

The versatility of this compound extends to its role as a precursor for synthesizing complex dye structures, demonstrating its importance in materials science .

Mechanism of Action

The mechanism of action of 2-cyano-3-methylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The cyano group can also participate in reactions, such as reduction to an amine group.

Comparison with Similar Compounds

3-Cyanobenzylsulfonyl Chloride

Structure: Benzene ring with a sulfonyl chloride group attached via a benzyl (-CH₂-) linker and a cyano group at position 3 (CAS RN 56106-01-5) . Key Differences:

- Substituent Position: The sulfonyl chloride in 3-cyanobenzylsulfonyl chloride is on a benzyl side chain, whereas in 2-cyano-3-methylbenzene-1-sulfonyl chloride, it is directly attached to the aromatic ring at position 1.

- Steric Effects: The methyl group in the target compound introduces less steric hindrance compared to the benzyl group in 3-cyanobenzylsulfonyl chloride.

- Physical Properties: 3-Cyanobenzylsulfonyl chloride has a melting point of 100–102°C , while the target compound’s melting point is unreported in the available evidence. The direct attachment of sulfonyl chloride to the ring in the target compound may increase its thermal stability due to resonance effects.

2-Cyanobenzyl Chloride

Structure: Benzene ring with a cyano group at position 2 and a chloromethyl (-CH₂Cl) group (CAS RN 612-13-5) . Key Differences:

- Functional Group: 2-Cyanobenzyl chloride contains a chloromethyl group instead of a sulfonyl chloride. This makes it more reactive in alkylation reactions but less suited for sulfonamide synthesis.

- Molecular Weight : The target compound (molecular weight ~215.65 g/mol, inferred from analogous sulfonyl chlorides ) is heavier due to the sulfonyl chloride group.

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Structure : A bicyclic indole derivative with a sulfonyl chloride group at position 6 (synthesized via chlorosulfonic acid treatment) .

Key Differences :

- Ring System: The indole core in this compound introduces conjugation and planar rigidity, unlike the monosubstituted benzene ring in the target compound.

- Reactivity: The electron-rich indole system may enhance electrophilic substitution reactivity, whereas the cyano and methyl groups in the target compound create an electron-deficient aromatic ring, favoring nucleophilic aromatic substitution.

Physicochemical and Reactivity Trends

Electronic Effects

- The cyano group in the target compound is a strong electron-withdrawing group, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines to form sulfonamides).

Steric Effects

- The methyl group at position 3 in the target compound imposes moderate steric hindrance, which may slow reactions compared to unsubstituted analogs.

- The benzyl group in 3-cyanobenzylsulfonyl chloride introduces greater steric bulk, further reducing reaction rates with bulky nucleophiles .

Biological Activity

2-Cyano-3-methylbenzene-1-sulfonyl chloride (CAS No. 850154-02-8) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group and a sulfonyl chloride moiety, which may contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 215.68 g/mol

- Melting Point: Not well-documented, but typically sulfonyl chlorides are solid at room temperature.

- Solubility: Soluble in organic solvents like dichloromethane and chloroform.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antibacterial and anticancer agent. The presence of the cyano group may enhance its interaction with biological targets, while the sulfonyl chloride can serve as an electrophilic center for various nucleophilic reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonyl chlorides, including derivatives like this compound. These compounds often exhibit activity against a range of bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of bacterial cell wall synthesis.

Case Study: Antibacterial Efficacy

A comparative study on sulfonyl chlorides showed that derivatives similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 µM against various Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Similar sulfonyl derivative | 1.0 | E. coli |

| Another derivative | 2.0 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in the context of targeting specific cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The compound may induce apoptosis by activating caspase pathways or inhibiting cell cycle progression .

Research Findings

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range, indicating potent activity.

Molecular Mechanisms

The molecular interactions of this compound involve:

- Enzyme Inhibition: It may inhibit specific enzymes critical for bacterial survival or cancer cell metabolism.

- Nucleophilic Attack: The sulfonyl chloride can react with nucleophiles within biological systems, leading to the formation of stable adducts that disrupt normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.